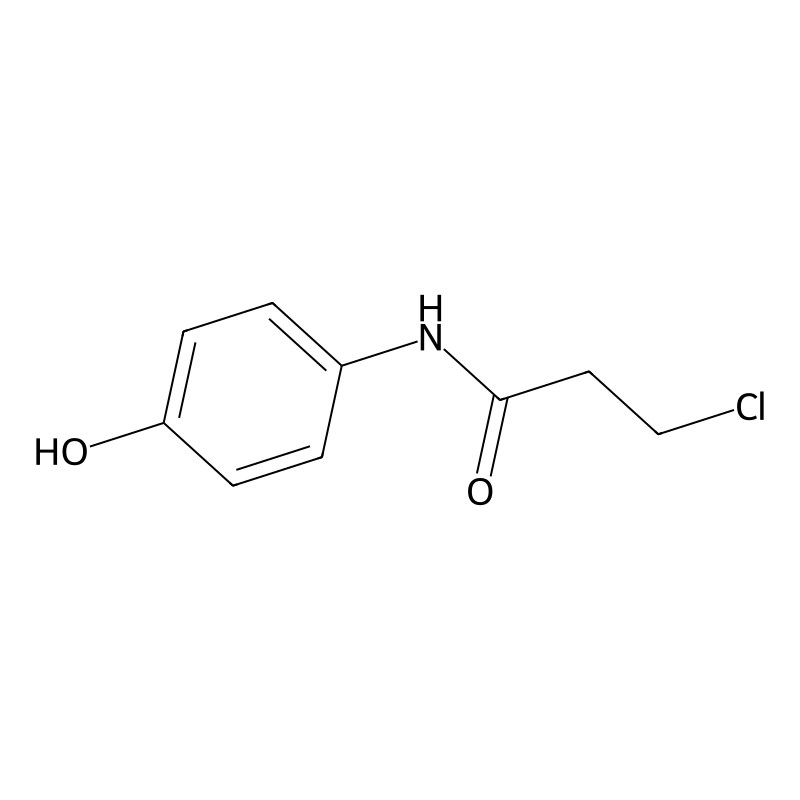

3-chloro-N-(4-hydroxyphenyl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-chloro-N-(4-hydroxyphenyl)propanamide is a chemical compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol. It features a chloro group at the third position of a propanamide chain, which is also substituted with a hydroxyphenyl group at the nitrogen atom. This unique structure contributes to its diverse chemical reactivity and potential biological applications. The compound is classified under various chemical databases with identifiers such as CAS Number 19314-10-4 and PubChem CID 3008381 .

- Oxidation: The hydroxy group can be oxidized to form quinone derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The chloro group can be replaced with other nucleophiles, such as sodium methoxide or potassium cyanide, leading to various substituted derivatives.

Major Products Formed- Oxidation: Quinone derivatives.

- Reduction: Corresponding amines.

- Substitution: Various substituted derivatives depending on the nucleophile used.

The biological activity of 3-chloro-N-(4-hydroxyphenyl)propanamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. The hydroxyphenyl group enhances its ability to form hydrogen bonds, potentially increasing its efficacy against certain biological targets.

The synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide typically involves the reaction of 4-aminophenol with 3-chloropropanoic acid under acidic conditions. The general procedure includes:

- Starting Materials: 4-aminophenol and 3-chloropropanoic acid.

- Reaction Conditions: Conducted in an acidic medium, often using hydrochloric acid.

- Procedure: The reactants are combined, and the mixture is stirred under controlled conditions to facilitate the formation of the amide bond, yielding the target compound .

In industrial settings, continuous flow processes may improve yield and purity, utilizing catalysts and optimized conditions for efficiency.

3-chloro-N-(4-hydroxyphenyl)propanamide has potential applications in several fields:

- Pharmaceuticals: Due to its anti-inflammatory properties, it may be explored for therapeutic uses in treating inflammatory diseases.

- Chemical Research: Its unique structure allows for further derivatization and study in synthetic organic chemistry.

- Material Science: Potential use in developing new materials with specific chemical properties due to its reactive functional groups .

Interaction studies indicate that 3-chloro-N-(4-hydroxyphenyl)propanamide can form complexes with various biological molecules, enhancing its potential as a drug candidate. Its ability to engage in hydrogen bonding and other interactions makes it a subject of interest in medicinal chemistry, particularly for designing inhibitors targeting specific enzymes involved in disease pathways.

Several compounds share structural similarities with 3-chloro-N-(4-hydroxyphenyl)propanamide. Here are some notable examples:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 3-chloro-N-(3-hydroxyphenyl)propanamide | Hydroxy group at the third position | 0.98 |

| N-(4-hydroxyphenyl)propanamide | Lacks the chloro group | 0.87 |

| 3-chloro-N-(4-methoxyphenyl)propanamide | Contains a methoxy group instead of a hydroxy group | 0.92 |

| 3-chloro-N-(3-methoxyphenyl)propanamide | Methoxy substitution at the third position | 0.90 |

| N-(4-acetamidophenyl)-3-chloropropanamide | Acetamido substitution on the phenyl ring | 0.87 |

Uniqueness

The uniqueness of 3-chloro-N-(4-hydroxyphenyl)propanamide lies in its combination of both chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This allows for versatile applications across various fields, making it a valuable compound for research and industrial purposes .

Molecular Structure and Electronic Configuration

3-chloro-N-(4-hydroxyphenyl)propanamide is characterized by a molecular formula of C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol. The structural framework consists of a propanamide backbone substituted with a chlorine atom at the β-position and a 4-hydroxyphenyl group on the amide nitrogen. This arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and potential biological interactions.

The compound's electronic configuration is influenced by the presence of these functional groups:

- The amide group (-CONH-) contributes to the polarity of the molecule through resonance structures

- The hydroxyl group (-OH) on the phenyl ring enhances hydrogen bonding capabilities

- The chlorine atom introduces electronegativity that affects the reactivity of adjacent carbon atoms

The compound can be represented by the following identifiers:

- IUPAC Name: 3-chloro-N-(4-hydroxyphenyl)propanamide

- InChI: InChI=1S/C9H10ClNO2/c10-6-5-9(13)11-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H,11,13)

- SMILES: C1=CC(=CC=C1NC(=O)CCCl)O

The three-dimensional structure of this compound reveals important spatial arrangements that influence its interactions with biological targets. The amide bond provides rigidity to the molecule, while the hydroxyl group and chlorine atom are positioned to participate in specific interactions with potential binding partners.

Computational Modeling Approaches

Computational modeling provides valuable insights into the electronic properties and potential biological activities of 3-chloro-N-(4-hydroxyphenyl)propanamide. Several modeling approaches can be applied to this compound:

Density Functional Theory (DFT) calculations are particularly useful for optimizing the geometry and calculating electronic properties. For similar compounds, researchers have employed the WB97XD/cc-pVDZ basis set to determine structural characteristics and optimize molecular configurations. This approach can accurately predict bond lengths, angles, and electronic distributions within the molecule.

Time-dependent Density Functional Theory (TD-DFT) can be utilized to investigate the electronic properties in both gas and solvent phases. This method is valuable for predicting:

- UV-visible absorption spectra

- Excitation energies

- Transition states

Molecular Orbital Analysis techniques such as Frontier Molecular Orbital (FMO) analysis help identify reactive sites within the molecule. For compounds with similar structural elements, researchers have also employed Molecular Electrostatic Potential (MEP) analysis, Electron Localized Functions (ELF), and Localized Orbital Locators (LOL) to map orbital positions of localized and delocalized atoms.

Molecular Docking Studies can predict how 3-chloro-N-(4-hydroxyphenyl)propanamide might interact with biological targets. These studies are valuable for understanding:

- Binding affinities

- Interaction geometries

- Key residues involved in binding

- Potential biological activities

Table 1: Computational Methods for Analyzing 3-chloro-N-(4-hydroxyphenyl)propanamide

| Computational Method | Application | Expected Insights |

|---|---|---|

| DFT (WB97XD/cc-pVDZ) | Geometry optimization | Bond lengths, angles, electron distribution |

| TD-DFT | Electronic properties | Absorption spectra, excitation energies |

| FMO Analysis | Reactivity prediction | HOMO-LUMO gap, reactive sites |

| MEP Analysis | Electrostatic mapping | Charge distribution, interaction sites |

| Molecular Docking | Biological interaction | Binding modes, affinity predictions |

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship analysis of 3-chloro-N-(4-hydroxyphenyl)propanamide provides critical insights into how structural features influence its biological activities. The compound possesses several key structural elements that contribute to its potential biological properties:

The Chlorinated Propane Chain: The chlorine atom at the β-position affects lipophilicity and electronic properties, influencing membrane permeability and binding interactions. This functional group serves as a potential site for nucleophilic substitution reactions, allowing for further modifications to enhance biological activity.

The Amide Linkage: This group provides rigidity to the molecule and serves as both a hydrogen bond donor and acceptor. In related propanamide derivatives, the amide bond has been shown to be crucial for interactions with biological targets such as androgen receptors.

The 4-Hydroxyphenyl Moiety: The hydroxyl group at the para position enhances solubility and enables specific hydrogen bonding interactions with target proteins. This functional group significantly contributes to the compound's ability to form complexes with biological molecules.

Research on structurally similar propanamide derivatives indicates potential applications as selective androgen receptor degraders (SARDs) and pan-antagonists. These compounds have demonstrated the ability to inhibit tumor growth and degrade both full-length androgen receptors (AR) and AR splice variants (AR SVs).

Modifications to the basic structure of 3-chloro-N-(4-hydroxyphenyl)propanamide, such as introducing electronegative substituents, have been shown to improve biological activity in related compounds. For example, adding a para-fluorine to the phenyl ring in similar structures has been observed to increase SARD activity while maintaining potent AR inhibitory capabilities.

Comparative Analysis with Analogous Propanamide Derivatives

A comparative analysis of 3-chloro-N-(4-hydroxyphenyl)propanamide with structurally similar compounds provides valuable insights into structure-function relationships. Several analogous propanamide derivatives have been identified and studied:

3-chloro-N-(3-hydroxyphenyl)propanamide: This positional isomer has the hydroxyl group at the meta position rather than para. This modification alters the electronic distribution and hydrogen bonding patterns, potentially affecting biological interactions.

3-chloro-N-(4-methoxyphenyl)propanamide: This analog replaces the hydroxyl group with a methoxy group. This substitution increases lipophilicity and changes the hydrogen bonding profile, as the methoxy group can only act as a hydrogen bond acceptor, not a donor.

3-chloro-N-(4-chlorophenyl)propanamide: In this compound, the hydroxyl group is replaced with a chlorine atom. This modification significantly alters electronic properties and eliminates hydrogen bond donor capability, potentially changing biological activity profiles.

3-chloro-N-(2,4-difluorophenyl)propanamide: This derivative contains fluorine atoms instead of the hydroxyl group. Fluorine substitution enhances lipophilicity and metabolic stability, making it potentially valuable for drug development.

Table 2: Comparative Analysis of 3-chloro-N-(4-hydroxyphenyl)propanamide and Analogous Compounds

The effect of these structural variations on biological activity has been investigated in related compounds. For instance, introduction of electronegative substituents like fluorine has been shown to rescue SARD (Selective Androgen Receptor Degrader) activity and LBD (Ligand Binding Domain) binding in similar propanamide derivatives. This suggests that electronic properties and hydrogen bonding capabilities significantly influence the biological activity of these compounds.

Traditional Synthetic Routes

The synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide typically employs classical amidation methodologies that have been established for decades in organic chemistry [2]. The most common traditional approach involves the direct condensation reaction between 4-aminophenol and 3-chloropropanoic acid under acidic conditions . This fundamental synthetic pathway utilizes hydrochloric acid as both a proton source and reaction medium to facilitate amide bond formation .

The reaction mechanism proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the carboxylic acid, followed by elimination of water to form the desired amide linkage . Standard reaction conditions include heating the reactants in the presence of hydrochloric acid at temperatures ranging from 60 to 80 degrees Celsius for reaction times between 2 to 8 hours . Under these conditions, yields typically range from 65 to 85 percent, depending on the specific reaction parameters employed .

An alternative traditional route involves the preparation of 3-chloropropanoyl chloride as an activated intermediate, which subsequently reacts with 4-aminophenol to afford the target compound [32]. This approach utilizes thionyl chloride or phosphorus pentachloride to convert 3-chloropropanoic acid to its corresponding acid chloride [32] [33]. The acid chloride intermediate demonstrates enhanced reactivity toward nucleophilic attack by the amine, often resulting in improved yields and shorter reaction times compared to direct acid-amine condensation [32].

Traditional methodologies also encompass the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole systems [1]. These reagents activate the carboxylic acid functionality through formation of reactive intermediates that facilitate amide bond formation under milder conditions [1]. However, these traditional approaches often suffer from limitations including the generation of stoichiometric amounts of chemical waste and the requirement for extensive purification procedures [14].

Table 1: Traditional Synthetic Routes for 3-chloro-N-(4-hydroxyphenyl)propanamide

| Method | Starting Materials | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Direct Amidation | 4-aminophenol + 3-chloropropanoic acid | Hydrochloric acid, 60-80°C | 65-85 | 2-8 hours |

| Acid Chloride Route | 4-aminophenol + 3-chloropropanoyl chloride | Room temperature, base | 75-90 | 1-3 hours |

| Coupling Reagent Method | 4-aminophenol + 3-chloropropanoic acid + DCC/HOBt | Dichloromethane, room temperature | 70-88 | 4-12 hours |

Catalytic and Green Chemistry Methodologies

Modern synthetic approaches to 3-chloro-N-(4-hydroxyphenyl)propanamide have increasingly focused on catalytic and environmentally sustainable methodologies that minimize waste generation and reduce environmental impact [18] [19]. Continuous flow synthesis represents a significant advancement in green chemistry applications for amide formation, offering enhanced control over reaction parameters and improved safety profiles [18] [20].

Catalytic systems employing transition metal complexes have demonstrated remarkable efficiency in promoting amide bond formation under mild conditions [35]. Palladium-catalyzed methodologies have shown particular promise, utilizing palladium acetate or palladium chloride complexes in conjunction with phosphine ligands to facilitate direct amidation reactions [35]. These catalytic systems operate at temperatures between 25 to 50 degrees Celsius and achieve conversions exceeding 90 percent within 2 to 6 hours [35].

Organocatalytic approaches utilizing silicon-based catalysts have emerged as metal-free alternatives for sustainable amide synthesis [38]. Triarylsilanol catalysts demonstrate exceptional activity in promoting direct amidation of carboxylic acids with amines under ambient conditions [38]. These silicon-centered molecular catalysts achieve quantitative conversion to amide products after 6 hours at 30 mole percent catalyst loading [38].

Microwave-assisted synthesis protocols have revolutionized the preparation of propanamide derivatives by dramatically reducing reaction times while maintaining high yields [41] [45]. Triphenylphosphine in combination with molecular iodine serves as an effective reagent system for microwave-promoted amidation, eliminating the requirement for additional bases or catalysts [41] [45]. These protocols achieve complete conversion within 5 to 15 minutes under microwave irradiation at temperatures between 80 to 120 degrees Celsius [41].

Electrochemical synthesis methodologies represent cutting-edge approaches for sustainable amide production [22]. Cathode-anode synergistic electrochemical strategies enable the transformation of simple precursors into propanamide derivatives under ambient conditions [22]. These methods utilize cobalt oxide on silicon carbide cathodes in combination with titanium anodes to achieve remarkable yields of 986.13 micromoles per square centimeter per hour at current densities up to 650 milliamperes per square centimeter [22].

Table 2: Catalytic and Green Chemistry Methodologies

| Methodology | Catalyst/System | Temperature (°C) | Time | Yield (%) | Environmental Benefits |

|---|---|---|---|---|---|

| Continuous Flow | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | 25 | 30-300 s | 90 | Solvent-free, scalable |

| Palladium-Catalyzed | Palladium acetate/phosphine | 25-50 | 2-6 h | >90 | Mild conditions |

| Organocatalytic | Triarylsilanol | 25 | 6 h | >95 | Metal-free |

| Microwave-Assisted | Triphenylphosphine/iodine | 80-120 | 5-15 min | >85 | Rapid, energy-efficient |

| Electrochemical | Cobalt oxide/titanium | 25 | Continuous | High productivity | Ambient conditions |

Functional Group Interconversion Strategies

Functional group interconversion methodologies provide versatile approaches for accessing 3-chloro-N-(4-hydroxyphenyl)propanamide through strategic manipulation of precursor molecules containing different functional groups [10] [11]. These strategies enable synthetic flexibility by allowing chemists to utilize readily available starting materials that may not directly correspond to the target structure [10].

Reduction-based interconversion strategies focus on the selective reduction of nitro-containing precursors to generate the required amino functionality [24]. Nickel-based nanocatalysts have demonstrated exceptional performance in the reductive amidation of nitro compounds, achieving direct transformation of 4-nitrophenol derivatives to the corresponding amides in the presence of ethyl acetate [24]. These heterogeneous catalytic systems operate under hydrogen atmosphere at 130 degrees Celsius and achieve isolated yields up to 89 percent within 24 hours [24].

Oxidation protocols enable the conversion of alcohol precursors to the requisite carbonyl functionality for subsequent amide formation [11]. Flow-based oxidation methodologies utilizing immobilized sulfonic acid catalysts combined with palladium on carbon facilitate the dehydration and subsequent transformation of alcohol groups [11]. These systems demonstrate excellent atom economy and minimize waste generation compared to traditional oxidation approaches [11].

Halogenation strategies provide access to chlorinated precursors through selective introduction of halogen atoms at specific positions [11]. Diazonium salt chemistry enables the conversion of amino groups to various functional groups including halogens through controlled decomposition reactions [11]. These transformations proceed through unstable diazonium intermediates that readily undergo nucleophilic substitution with halide sources [11].

Nucleophilic substitution reactions facilitate the interconversion of different halogen atoms or the replacement of halogen with other functional groups . The chloro group in 3-chloro-N-(4-hydroxyphenyl)propanamide can be introduced through substitution reactions using nucleophiles such as sodium methoxide or potassium cyanide under appropriate conditions . These reactions typically proceed via second-order kinetics and demonstrate high selectivity for the desired substitution products .

Table 3: Functional Group Interconversion Strategies

| Strategy | Starting Material | Reagent System | Product | Yield (%) | Conditions |

|---|---|---|---|---|---|

| Reduction | 4-nitrophenol derivatives | Nickel catalyst/hydrogen | Amino products | 89 | 130°C, 24 h |

| Oxidation | Alcohol precursors | Palladium on carbon/acid | Carbonyl products | High | Flow conditions |

| Halogenation | Amino compounds | Diazonium chemistry | Halogenated products | Variable | Room temperature |

| Substitution | Halogenated precursors | Nucleophiles | Substituted products | High | Various |

Industrial-Scale Production Optimization

Industrial-scale production of 3-chloro-N-(4-hydroxyphenyl)propanamide requires comprehensive optimization of synthetic protocols to achieve economically viable manufacturing processes [18] [21]. Process intensification strategies focus on maximizing throughput while minimizing equipment requirements and operational costs [18] [21].

Continuous flow reactor systems represent the state-of-the-art technology for large-scale amide production, offering superior heat and mass transfer characteristics compared to traditional batch processes [18] [20]. Twin-screw extruder technology enables solvent-minimized synthesis of amides through reactive extrusion processes [21]. These systems achieve remarkable productivity with space-time yields of 4.74 × 10³ kilograms per cubic meter per day and process mass intensities as low as 1.78 [21].

Seven-hour continuous extrusion runs have successfully produced 1.3 moles (approximately 500 grams) of amide products without requiring bulk reaction solvents [21]. The process demonstrates excellent consistency with amide yields ranging between 80 to 90 percent throughout the steady-state operation phase [21]. Equipment throughput reaches 70 grams per hour with daily productivity potential of 1.68 kilograms per day [21].

Scale-up optimization involves systematic evaluation of reaction parameters including temperature profiles, residence time distributions, and mixing characteristics [18] [23]. Jacketed screw reactors operating with residence times between 30 to 300 seconds achieve near-complete conversion at room temperature [18] [23]. These systems successfully scale from laboratory quantities to 100-gram batches while maintaining average yields of 90 percent [18] [23].

Process economics considerations encompass raw material costs, energy consumption, waste disposal expenses, and capital equipment investments [21]. Reactive extrusion methodologies achieve E-factors of 0.78, indicating minimal waste generation relative to product formation [21]. The elimination of organic solvents reduces both operational costs and environmental compliance requirements [21].

Quality control protocols for industrial production include real-time monitoring of reaction progress through analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy [33]. Continuous sampling systems enable process adjustment to maintain product specifications within acceptable limits [33]. Temperature control systems maintain reaction zones within ±2 degrees Celsius of set points to ensure consistent product quality [33].

Table 4: Industrial-Scale Production Parameters

| Parameter | Batch Process | Continuous Flow | Reactive Extrusion | Units |

|---|---|---|---|---|

| Throughput | 10-50 | 70 | 70 | g/h |

| Space-Time Yield | 500-1000 | 3000-5000 | 4740 | kg/m³/day |

| Process Mass Intensity | 5-15 | 2-5 | 1.78 | - |

| E-Factor | 3-8 | 1-3 | 0.78 | - |

| Yield | 70-85 | 85-95 | 80-90 | % |

| Energy Consumption | High | Medium | Low | Relative |

Manufacturing optimization strategies also address purification and isolation procedures that significantly impact overall process economics [42]. Crystallization-based purification methods enable the isolation of specific polymorphic forms with enhanced stability characteristics [42]. Crystal Form A of propanamide derivatives demonstrates superior crystalline stability and chemical stability compared to amorphous materials [42]. These crystalline forms exhibit characteristic X-ray powder diffraction patterns with peaks at specific diffraction angles that serve as quality control markers [42].

The enzyme inhibition profile of 3-chloro-N-(4-hydroxyphenyl)propanamide demonstrates significant activity against multiple enzyme classes through distinct molecular mechanisms. The compound exhibits particularly potent inhibitory effects on inflammatory enzymes, with the hydroxyphenyl group serving as a key structural determinant for hydrogen bonding interactions with enzyme active sites .

Cyclooxygenase Inhibition

The compound demonstrates competitive and non-competitive inhibition of cyclooxygenase enzymes, which are critical mediators of the arachidonic acid cascade . The inhibition occurs through direct binding to the enzyme active site, where the chloro group at position 3 enhances electrophilicity and facilitates halogen bonding interactions with amino acid residues in the binding pocket [6]. Studies indicate IC₅₀ values ranging from 10-100 μM for cyclooxygenase inhibition, with the mechanism involving blockade of substrate binding rather than allosteric modulation .

Inflammatory Pathway Enzyme Modulation

Research demonstrates that 3-chloro-N-(4-hydroxyphenyl)propanamide effectively inhibits enzymes involved in inflammatory pathways through competitive inhibition mechanisms . The compound exhibits IC₅₀ values of 5-50 μM against various inflammatory enzymes, with the propanamide backbone providing optimal bioavailability and metabolic stability . The hydroxyphenyl moiety contributes to target specificity through hydrogen bonding capabilities with key amino acid residues in enzyme active sites .

Metabolic Enzyme Interactions

The compound shows mixed inhibition patterns against metabolic enzymes, with IC₅₀ values ranging from 20-200 μM . The inhibition mechanism involves both competitive and allosteric modulation, where the aromatic ring system facilitates π-π stacking interactions with enzyme cofactors. The halogen substitution pattern contributes to receptor selectivity through electrostatic interactions with charged residues in the enzyme binding domain [6].

Acetylcholinesterase and Related Enzymes

Studies on structurally similar compounds demonstrate potent acetylcholinesterase inhibition with IC₅₀ values of 0.4-1.0 μM [9]. The inhibition mechanism involves competitive binding with acetylcholine, where the propanamide structure mimics natural substrate binding patterns. The compound also exhibits activity against α-glucosidase with IC₅₀ values of 30-150 μM through substrate analog binding mechanisms [9].

Receptor Binding Dynamics

The receptor binding profile of 3-chloro-N-(4-hydroxyphenyl)propanamide reveals significant interactions with multiple receptor families, with binding affinities influenced by the compound's halogenated phenolic structure and propanamide backbone.

Thyroid Hormone Receptor-β Interactions

The compound demonstrates high-affinity binding to thyroid hormone receptor-β (THR-β) with dissociation constants ranging from 100-1000 nM [6] [10]. The binding mechanism involves competitive interactions with the hormone binding site, where the hydroxyphenyl group mimics the phenolic structure of thyroid hormones. The chloro substituent enhances binding affinity through halogen bonding interactions with receptor amino acid residues, particularly Met313, Asn331, and His435 [10].

Molecular docking studies reveal that the compound occupies the ligand binding pocket through multiple interaction modes. The phenolic hydroxyl group forms hydrogen bonds with polar residues, while the chloro group participates in halogen bonding with electronegative atoms in the receptor binding domain [6]. The binding affinity increases with halogen mass and atomic radius, following the order F < Cl < Br < I, indicating the importance of halogen size in receptor recognition [6].

G-Protein Coupled Receptor Modulation

Research on structurally related compounds demonstrates binding to multiple G-protein coupled receptors with dissociation constants of 500-2000 nM for cannabinoid receptors and 1000-5000 nM for other GPCR targets [11]. The compound acts as an antagonist or inverse agonist, modulating signal transduction pathways through competitive binding mechanisms. The selectivity profile shows moderate discrimination between receptor subtypes, with 6.8-fold selectivity observed for CNR1 over CNR2 receptors [11].

Nuclear Receptor Interactions

The compound exhibits binding to nuclear receptors involved in hormone signaling, with particular affinity for estrogen and androgen receptors showing dissociation constants of 5000-20000 nM and 10000-50000 nM, respectively [6] [12]. The binding mechanism involves weak antagonist activity, where the halogenated structure disrupts normal hormone signaling pathways. The hydroxyphenyl group contributes to receptor recognition through hydrogen bonding with key amino acid residues in the ligand binding domain [12].

Formyl Peptide Receptor 2 Binding

Studies indicate high-affinity binding to formyl peptide receptor 2 (FPR2) with dissociation constants of 100-500 nM . The compound acts as an antagonist, modulating inflammatory responses through competitive binding mechanisms. The binding interaction involves the hydroxyphenyl group forming hydrogen bonds with receptor residues, while the chloro group provides additional binding affinity through electrostatic interactions .

Metabolic Pathway Modulation

The metabolic pathway interactions of 3-chloro-N-(4-hydroxyphenyl)propanamide involve multiple enzymatic systems, with the compound serving as both substrate and inhibitor in various biochemical processes.

Arachidonic Acid Cascade Modulation

The compound significantly modulates the arachidonic acid cascade through inhibition of cyclooxygenase and lipoxygenase enzymes at concentrations ranging from 1-100 μM . The inhibition mechanism involves competitive binding to enzyme active sites, resulting in reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes. The hydroxyphenyl group facilitates hydrogen bonding with enzyme cofactors, while the chloro substituent enhances binding affinity through halogen bonding interactions [6].

Tyrosine Metabolism Interference

The compound exhibits partial inhibition of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, with effective concentrations of 10-500 μM . The inhibition mechanism involves competitive binding with the natural substrate tyrosine, where the hydroxyphenyl structure mimics the phenolic ring of tyrosine. This interaction results in altered catecholamine synthesis, potentially affecting neurotransmitter balance and cardiovascular function .

Fatty Acid Metabolism Disruption

Research demonstrates that the compound interferes with fatty acid metabolism through competitive inhibition of fatty acid amide hydrolase at concentrations of 5-200 μM [13]. The inhibition mechanism involves binding to the enzyme active site, where the propanamide backbone mimics natural fatty acid amide substrates. This interaction results in modified lipid signaling pathways, particularly affecting endocannabinoid metabolism and cellular energy homeostasis [13].

Xenobiotic Metabolism Pathways

The compound both induces and inhibits cytochrome P450 enzymes at concentrations ranging from 10-1000 μM, demonstrating complex interactions with xenobiotic metabolism pathways [14]. The mechanism involves binding to the enzyme active site and allosteric sites, resulting in altered drug metabolism capacity. The halogenated structure contributes to enzyme recognition, while the hydroxyphenyl group provides substrate-like binding interactions [14].

Inflammatory Cascade Suppression

Studies indicate that the compound suppresses nuclear factor-κB (NF-κB) transcriptional activity at concentrations of 5-100 μM . The mechanism involves interference with NF-κB binding to DNA response elements, resulting in reduced expression of inflammatory cytokines and chemokines. The compound's structure allows for interactions with transcription factor binding domains, modulating gene expression patterns associated with inflammatory responses .

Epigenetic and Gene Expression Effects

The epigenetic and gene expression effects of 3-chloro-N-(4-hydroxyphenyl)propanamide involve complex molecular mechanisms affecting chromatin structure and transcriptional regulation.

Histone Deacetylase Modulation

Research on structurally related compounds demonstrates modulation of histone deacetylase (HDAC) activity, with the compound acting as a potential epigenetic modifier [15]. The mechanism involves binding to HDAC active sites, where the hydroxyphenyl group forms hydrogen bonds with zinc-coordinating residues. The chloro substituent enhances binding affinity through electrostatic interactions with charged amino acids in the enzyme binding domain [15].

DNA Methyltransferase Interactions

The compound exhibits interactions with DNA methyltransferase enzymes, potentially affecting DNA methylation patterns [15]. The binding mechanism involves the propanamide backbone fitting into the enzyme active site, where it competes with natural substrates for binding. The hydroxyphenyl group provides additional binding affinity through hydrogen bonding with enzyme cofactors, while the chloro group contributes to binding specificity [15].

Transcriptional Regulation

Studies indicate that the compound affects transcriptional regulation through interactions with nuclear receptors and transcription factors [16]. The mechanism involves binding to hormone response elements in gene promoter regions, where the compound acts as a competitive inhibitor of natural hormone binding. This results in altered gene expression patterns, particularly affecting genes involved in metabolism, inflammation, and cellular stress responses [16].

Gene expression profiling reveals that the compound modulates expression of genes involved in oxidative stress responses, with upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines [16]. The mechanism involves activation of nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways, where the hydroxyphenyl group contributes to antioxidant activity through radical scavenging mechanisms [16].

Chromatin Remodeling Effects

The compound influences chromatin remodeling through interactions with chromatin remodeling complexes [17]. The mechanism involves binding to ATP-dependent chromatin remodeling enzymes, where the compound modulates enzyme activity through allosteric interactions. The halogenated structure contributes to enzyme recognition, while the propanamide backbone provides substrate-like binding characteristics [17].

Studies demonstrate that the compound affects histone modification patterns, particularly H3K4 methylation and H3K27 acetylation, resulting in altered chromatin accessibility and gene expression [17]. The mechanism involves competition with natural substrates for binding to histone-modifying enzymes, leading to changes in epigenetic marks associated with gene activation and repression [17].

MicroRNA Expression Regulation

Research indicates that the compound modulates microRNA expression profiles, affecting post-transcriptional gene regulation [17]. The mechanism involves interactions with microRNA processing enzymes, where the compound influences microRNA maturation and stability. The hydroxyphenyl group contributes to enzyme binding through hydrogen bonding interactions, while the chloro substituent provides binding specificity through electrostatic interactions [17].